molecular formula C12H8Cl2N2O4S B14608399 N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide CAS No. 59923-18-1

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B14608399
CAS No.: 59923-18-1
M. Wt: 347.2 g/mol
InChI Key: GTVZPEMDNHWTBS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,4-dichlorophenyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide
  • N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide
  • N-(2,4-dichlorophenyl)-5-nitrobenzenesulfonamide

Uniqueness

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms on the phenyl ring also enhances its stability and potential for further chemical modifications.

Properties

CAS No.

59923-18-1

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-4-5-12(11(14)6-8)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H

InChI Key

GTVZPEMDNHWTBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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